4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
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Overview
Description
4-hydroxy-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent hydroxylation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, utilizing continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
4-hydroxy-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-hydroxy-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: A parent compound with a similar structure but lacking the hydroxyl group.
2,7-Naphthyridine: Another isomer with nitrogen atoms in different positions.
Quinoline: A related compound with a single nitrogen atom in the ring structure.
Uniqueness
4-hydroxy-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one is unique due to its specific substitution pattern and the presence of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
4-hydroxy-5,6,7,8-tetrahydro-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H10N2O2/c11-7-3-8(12)10-6-1-2-9-4-5(6)7/h3,9H,1-2,4H2,(H2,10,11,12) |
InChI Key |
KRGGGGSVCGEKSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1NC(=O)C=C2O |
Origin of Product |
United States |
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